molecular formula C10H9N3O4 B2964968 1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione CAS No. 83996-81-0

1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione

Cat. No. B2964968
CAS RN: 83996-81-0
M. Wt: 235.199
InChI Key: LVLMPGIBDDHXIK-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione is a heterocyclic organic compound with several potential applications in various fields, including medicinal and industrial chemistry. It has a molecular formula of C10H9N3O4 and a molecular weight of 235.20 .


Synthesis Analysis

The synthesis of this compound and its derivatives has been studied in the literature . A variety of new compounds containing two or three biologically active imidazolidine-2,4-dione cores were synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used .


Molecular Structure Analysis

The molecular structure of 1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione has been confirmed by various analytical techniques such as FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .

Scientific Research Applications

Novel Nano Ionic Liquid Synthesis

1-Methyl-3-nitro-1H-imidazol-3-ium trinitromethanide, a nano ionic liquid, has been utilized to efficiently catalyze the synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives through a one-pot Biginelli-type three-component condensation reaction. This method offers advantages such as cost-effectiveness and reusability of the catalyst, indicating a promising approach for green chemistry applications (Khazaei et al., 2016).

Synthesis of Imidazolidine Derivatives

The reaction of nitromethane with aryl isocyanates in the presence of triethylamine has been shown to produce 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones. These compounds, established through spectroscopic evidence and chemical behavior, highlight the versatility of imidazolidine derivatives in chemical synthesis (Shimizu et al., 1986).

Development of Dyes

Nitration of 1-methylnaphth[2, 3-d]imidazole-4, 9-dione has led to the synthesis of various dyes based on this compound. These dyes exhibit color and spectral properties similar to those of anthraquinones, demonstrating the compound's potential in the dye industry (Efros et al., 1970).

Corrosion Inhibition

Imidazolidine-2,4-dione derivatives have been investigated as corrosion inhibitors for mild steel in HCl solution. These compounds exhibit significant inhibition efficiency, demonstrating their potential for protecting metals against corrosion (Elbarki et al., 2020).

Antitumor Activity

A nitrososourea derivative of imidazolidine-2,4-dione, fluoren-NU, has shown significant antitumor activity in vitro and in vivo against various human tumor cell lines and murine ascites tumors. This highlights the potential of imidazolidine-2,4-dione derivatives as antitumor agents (Mukherjee et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-11-6-9(14)12(10(11)15)7-3-2-4-8(5-7)13(16)17/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLMPGIBDDHXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione

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